2-Ethyl-2-oxazoline
Overview
Description
Synthesis Analysis
PEtOx and its block copolymers have been synthesized using methods like cationic ring-opening polymerization (CROP) and atom transfer radical polymerization (ATRP). Detailed kinetic studies and conditions, such as polymerization temperatures and catalyst systems, have been explored to achieve polymers with controlled molecular weights and narrow polydispersity indices. For instance, the CROP of EtOx initiated by alpha-bromoisobutyrylbromide (BrEBBr) in acetonitrile under microwave irradiation has been shown to produce PEtOx homopolymers efficiently (Becer et al., 2008).
Molecular Structure Analysis
The molecular structure of PEtOx contributes to its interesting properties, such as solubility and biocompatibility. Advanced techniques like NMR spectroscopy and elemental analysis have been utilized to characterize the copolymers synthesized from EtOx, revealing insights into their composition and structural features (Rivas & Pizarro, 1989).
Chemical Reactions and Properties
EtOx participates in various chemical reactions, forming copolymers with a range of monomers through zwitterionic copolymerization. Such reactions have been studied in the absence of initiator, showing how EtOx can be copolymerized with monomers like o- and p-methylphenylmaleimide and acrylic acid, influencing the copolymer composition and properties (Rivas & Pizarro, 1989; Rivas, Canessa, & Pooley, 1989).
Physical Properties Analysis
The physical properties of PEtOx, such as its solubility, thermal stability, and hydrophilic-lipophilic balance, are determined by its molecular structure and the nature of copolymerization. Studies have indicated that PEtOx exhibits properties comparable to poly(ethylene glycol) (PEG), with the potential for wide application in biomaterials due to its water solubility and biocompatibility (Lorson et al., 2018).
Chemical Properties Analysis
The chemical versatility of PEtOx allows for its functionalization and conjugation with various biomolecules, demonstrating its suitability for therapeutic applications. The conjugation strategies, such as N-terminal reductive amination and enzymatic transglutaminase-mediated conjugation, have been explored, showing the retention of high biological activity in vitro and in vivo (Mero et al., 2012).
Scientific Research Applications
-
Biomedical Applications
- Field : Biomedical Research
- Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have shown great potential in biomedical applications due to their tunable structure and function, excellent physical and biological properties .
- Methods : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly (2-oxazoline)s products .
- Results : Poly (2-oxazoline)s have been applied in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
-
Protein Modification
- Field : Biochemistry
- Application : Poly(2-ethyl-2-oxazoline) has been used to modify proteins, such as bovine serum albumin, catalase, ribonuclease, uricase, and insulin .
- Methods : The proteins are coupled with poly(2-ethyl-2-oxazoline) and then injected into organisms .
- Results : The results showed that poly(2-ethyl-2-oxazoline) could shield the immunogenic sites on the antigenic proteins .
-
Conservation of Ancient Wall Paintings
- Field : Art Conservation
- Application : Poly (2-ethyl-2-oxazoline) has been used as a consolidant for ancient wall paintings .
- Methods : The wall paintings are treated with poly (2-ethyl-2-oxazoline) to enhance their surface hardness and adhesion .
- Results : The treated sample presents less surface gloss and superior water vapor permeability compared with traditional materials .
-
pH-Responsive Fibrous Aggregates
- Field : Material Science
- Application : Poly(2-ethyl-2-oxazoline) has been used to create pH-responsive fibrous aggregates .
- Methods : The methods of creating these aggregates are not specified in the source .
- Results : These aggregates are important in a variety of biomedical applications, from controlled release to sensors .
-
pH-Responsive Micelles
- Field : Nanotechnology
- Application : Poly (2-ethyl-2-oxazoline) has been used to create pH-responsive micelles .
- Methods : The hydrophilic pH-responsive poly (2-ethyl-2-oxazoline) was used as an end-block to introduce pH responsiveness .
- Results : The results of this application are not specified in the source .
-
Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application : Poly(2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used to develop next-generation drug delivery systems .
- Methods : The methods of developing these systems are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Switchable Surfaces and Nanoparticles
- Field : Material Science
- Application : Partial hydrolysis of poly (2-oxazoline)s yields poly [(2-oxazoline)-co-(ethylenimine)] copolymers that are of interest for a broad range of applications, including switchable surfaces and nanoparticles .
- Methods : The methods of creating these switchable surfaces and nanoparticles are not specified in the source .
- Results : These switchable surfaces and nanoparticles have potential applications in gene delivery and biosensors .
-
Graft Polymerization
- Field : Polymer Chemistry
- Application : 2-Ethyl-2-oxazoline undergoes cationic ring opening graft polymerization using tosylated cellulose nanowhisker as macroinitiator .
- Methods : The methods of graft polymerization are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Block Copolymers
- Field : Polymer Chemistry
- Application : 2-Ethyl-2-oxazoline has been used in the synthesis of block copolymers of EtOx and styrene by cationic ring-opening polymerization and atom transfer radical polymerization .
- Methods : The methods of synthesizing these block copolymers are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Anti-Fouling Interfaces
- Field : Material Science
- Application : Poly (2-oxazoline)s, including 2-Ethyl-2-oxazoline, have been used to develop anti-fouling interfaces .
- Methods : The methods of developing these interfaces are not specified in the source .
- Results : The results of this application are not specified in the source .
-
Cell Sheet Engineering
-
Hydrogels
Safety And Hazards
2-Ethyl-2-oxazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Future Directions
2-Ethyl-2-oxazoline is gaining increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . It is also being explored for its potential in biomedical applications, such as the encapsulation and delivery of therapeutic drugs, complexation and delivery of genes, as well as the synthesis of artificial cells and nanoreactors .
properties
IUPAC Name |
2-ethyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZZYQZRQDLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25805-17-8 | |
Record name | Poly(2-ethyl-2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25805-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9065075 | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |
Record name | 2-Ethyl-2-oxazoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19598 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.0 [mmHg] | |
Record name | 2-Ethyl-2-oxazoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19598 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Ethyl-2-oxazoline | |
CAS RN |
10431-98-8 | |
Record name | 2-Ethyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10431-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-2-oxazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2-ethyl-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CD92T4P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.